molecular formula C11H15F2NO B2785810 N-[[2-(2,2-difluoroethoxy)phenyl]methyl]ethanamine CAS No. 1183458-43-6

N-[[2-(2,2-difluoroethoxy)phenyl]methyl]ethanamine

Cat. No. B2785810
CAS RN: 1183458-43-6
M. Wt: 215.244
InChI Key: QVSMUJQHUPIJEB-UHFFFAOYSA-N
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Description

N-[[2-(2,2-difluoroethoxy)phenyl]methyl]ethanamine, also known as F 18 FPEB, is a radiotracer used in positron emission tomography (PET) imaging. It is a selective radioligand for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.

Mechanism of Action

MGluR5 is a G protein-coupled receptor that modulates the activity of glutamatergic neurotransmission in the brain. It is widely expressed in various brain regions, including the cortex, hippocampus, striatum, and amygdala. F 18 FPEB binds to the allosteric site of mGluR5 with high affinity and selectivity, which allows for the visualization and quantification of mGluR5 availability in vivo.
Biochemical and Physiological Effects
F 18 FPEB has been shown to have high specificity and selectivity for mGluR5 in both preclinical and clinical studies. It has minimal off-target binding to other receptors or transporters in the brain, which reduces the potential for confounding effects. F 18 FPEB has also been shown to have good brain penetration and rapid washout kinetics, which allows for the detection of dynamic changes in mGluR5 availability.

Advantages and Limitations for Lab Experiments

The main advantage of F 18 FPEB is its high selectivity and specificity for mGluR5, which allows for the accurate measurement of mGluR5 availability in vivo. However, the short half-life of fluorine-18 (110 minutes) limits the practicality of F 18 FPEB for longitudinal studies or studies that require prolonged imaging sessions. In addition, the synthesis of F 18 FPEB requires specialized equipment and expertise, which may limit its availability in some research settings.

Future Directions

There are several future directions for the development and application of F 18 FPEB. One direction is to investigate the role of mGluR5 in other neuropsychiatric disorders, such as autism spectrum disorder and obsessive-compulsive disorder. Another direction is to explore the potential of F 18 FPEB as a biomarker for treatment response in these disorders. Additionally, the development of more selective and specific radioligands for mGluR5 could further enhance the accuracy and sensitivity of PET imaging in this field.

Synthesis Methods

The synthesis of F 18 FPEB involves the reaction of 2-(2,2-difluoroethoxy)benzaldehyde with N-(tert-butoxycarbonyl)-2-aminoethanol, followed by deprotection and radiolabeling with fluorine-18. The overall yield of the synthesis is about 10-15%, and the radiochemical purity is greater than 95%.

Scientific Research Applications

F 18 FPEB has been widely used in preclinical and clinical studies to investigate the role of mGluR5 in various neuropsychiatric disorders, such as addiction, depression, anxiety, and schizophrenia. PET imaging with F 18 FPEB allows for the non-invasive quantification of mGluR5 availability in the living human brain, which can provide valuable insights into the underlying mechanisms of these disorders.

properties

IUPAC Name

N-[[2-(2,2-difluoroethoxy)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c1-2-14-7-9-5-3-4-6-10(9)15-8-11(12)13/h3-6,11,14H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSMUJQHUPIJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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